Cas no 134-58-7 (8-Azaguanine)

8-Azaguanine structure
8-Azaguanine structure
商品名:8-Azaguanine
CAS番号:134-58-7
MF:C4H4N6O
メガワット:152.1142
MDL:MFCD00056937
CID:36324
PubChem ID:135403646

8-Azaguanine 化学的及び物理的性質

名前と識別子

    • 5-Amino-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
    • 5-Amino-1,6-dihydro-7H-v-triazolo(4,5-d)pyrimidin-7-one
    • Guanazolo
    • 8-Azaguanine
    • 5-Amino-1H-[1,2,3]triazolo-[4,5-d]pyrimidin-7(6H)-one
    • AZAGUANINE, 8-(RG)
    • Azaguanine-8
    • 2-Amino-6-hydroxy-8-azapurine,2-Amino-6-oxy-8-azapurine,8-AzaG
    • 5-amino-2,3-dihydrotriazolo[4,5-d]pyrimidin-7-one
    • 5-Amino-3,6-dihydro-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
    • 5-Amino-1H-triazolo[4,5-d]pyrimidin-7-ol
    • 2-Amino-6-hydroxy-8-azapurine
    • 8ag
    • AZG
    • Azan
    • B-28
    • SF-337
    • sk1150
    • 8-AzaG
    • NSC-749
    • 8 AG
    • SK 1150
    • Azaguanine
    • Pathocidin
    • Guanazol
    • Pathocidine
    • Triazologuanine
    • 5-Amino-1H-v-triazolo(d)pyrimidin-7-ol
    • 5-Amino-7-hydroxy-1H-v-triazolo(d)pyrimidine
    • 5-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol
    • 5-Amino-1,4-dihydro-7H-1,2,3-triazolo(4,5-d)pyrimidin-7-one
    • 7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 5-amino-1,4-dihyd
    • 8-Azaguanine, Hybri-Max(TM), gamma-irradiated, powder, BioXtra, suitable for hybridoma
    • HMS1568A03
    • CHEMBL374107
    • ML068
    • DB01667
    • 7H-1,3-Triazolo[4,5-d]pyrimidin-7-one, 5-amino-1,4-dihydro-
    • BSPBio_000001
    • cid_8646
    • BDBM50465709
    • MLS001074752
    • UNII-Q150359I72
    • 5-amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
    • HMS2269M18
    • 8AZAG
    • HMS3652J09
    • 5-azanyl-2,3-dihydro-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
    • 5-Amino-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7(3H)-one
    • 5-AMINO-1H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-OL
    • SCHEMBL16056969
    • 5-Amino-1,4-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
    • Q150359I72
    • 5-Amino-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
    • 5-AMINO-3,6-DIHYDRO-(1,2,3)TRIAZOLO(4,5-D)PYRIMIDIN-7-ONE
    • DTXSID0074508
    • AKOS002271137
    • SR-01000763820
    • FT-0621501
    • AKOS006223655
    • 8-AZAGUANINE [MI]
    • AKOS015854480
    • HMS2095A03
    • SR-01000763820-2
    • {7H-v-Triazolo[4,5-d]pyrimidin-7-one,} 5-amino-1, 6-dihydro-
    • NSC 749
    • AI3-25015
    • 7H-1,2,3-Triazolo(4,5-d)pyrimidinone, 5-amino-1,4-dihydro-
    • EINECS 205-148-1
    • 7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 5-amino-1,4-dihydro-
    • 1850358-61-0
    • WLN: T56 BNNM FVM INJ HZ
    • DS-16103
    • 8-azaguanin
    • v-Triazolo(4,5-d)pyrimidin-7-ol, 5-amino-
    • HMS3712A03
    • 5-AMINO-2,3-DIHYDROTRIAZOLO(4,5-D)PYRIMIDIN-7-ONE
    • 2-(2,4-dimethylphenoxy)acetic acid;Azaguanine-8
    • Prestwick2_000001
    • NSC-223526
    • 3-amino-2,4,7,8,9-pentazabicyclo[4.3.0]nona-1,3,6-trien-5-one
    • C4H4N6O
    • NCI60_041639
    • CCG-220001
    • NCGC00188264-01
    • CS-0513856
    • 7H-v-Triazolo(4,5-d)pyrimidin-7-one, 5-amino-1,6-dihydro-
    • s11846
    • NCGC00016399-03
    • v-Triazolo[4, 5-amino-
    • 7H-1,2,3-Triazolo(4,5-d)pyrimidin-7-one, 5-amino-1,4-dihydro-
    • 7H-v-Triazolo[4, 5-amino-1,6-dihydro-
    • NCGC00016399-01
    • SPBio_001922
    • A0625
    • 134-58-7
    • 5-amino-1,6-dihydrotriazolo[4,5-d]pyrimidin-7-one
    • Prestwick3_000001
    • NS00021613
    • CS-0013169
    • Azaguanine, 8
    • 2-Amino-6-oxy-8-azapurine
    • 7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one, 5-amino-3,6-dihydro-
    • Oprea1_163604
    • MFCD00056937
    • NSC 223526
    • SY052313
    • Prestwick_40
    • 5-amino-3,6-dihydrotriazolo[4,5-d]pyrimidin-7-one
    • Epitope ID:167837
    • NSC223526
    • CCG-35353
    • NCIMech_000065
    • 5-Amino-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one #
    • Q-200564
    • Q4644262
    • BDBM96998
    • Prestwick1_000001
    • AZAGUANINE,8
    • Prestwick0_000001
    • NSC749
    • CCRIS 2758
    • HY-B1468
    • 5-amino-2,6-dihydrotriazolo[4,5-d]pyrimidin-7-one
    • Oprea1_695327
    • CHEBI:63486
    • AKOS026750385
    • Oprea1_862850
    • 5-Amino-1H-triazolo(4,5-d)pyrimidin-7-ol
    • s4194
    • AKOS003382261
    • SCHEMBL26816
    • BPBio1_000003
    • 5-imino-4,6-dihydro-3H-1,2,3-triazolo[5,4-d]pyrimidin-7-one
    • A806807
    • AP-770/40205766
    • {7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one,} 5-amino-1,4-dihydro-
    • SW196356-3
    • SMR000112575
    • NSC 151069
    • MLSMR
    • 1,2,3-Triazolo(5',4'-4,5)pyrimidine, 2-amino-6-hydroxy-
    • DB-350879
    • 3H-1,2,3-triazolo[4,5-d]pyrimidin-7-ol, 5-amino-
    • 5-Amino-3,6-dihydro-7H-1,2,3-triazolo(4,5-d)pyrimidin-7-one; Azaguanine; Azan; Guanazol; Guanazolo; Pathocidin
    • BRD-K53114651-001-11-9
    • GLXC-02309
    • 5-imino-3,4,5,6-tetrahydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
    • STK961684
    • BRD-K53114651-001-12-7
    • 5-amino-2H,6H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
    • ALBB-023426
    • MDL: MFCD00056937
    • インチ: 1S/C4H4N6O/c5-4-6-2-1(3(11)7-4)8-10-9-2/h(H4,5,6,7,8,9,10,11)
    • InChIKey: LPXQRXLUHJKZIE-UHFFFAOYSA-N
    • ほほえんだ: O=C1C2C(=NN([H])N=2)N=C(N([H])[H])N1[H]

計算された属性

  • せいみつぶんしりょう: 152.04500
  • どういたいしつりょう: 152.045
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 225
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 34
  • 疎水性パラメータ計算基準値(XlogP): -0.9
  • トポロジー分子極性表面積: 109

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.5579 (rough estimate)
  • ゆうかいてん: >300 ºC
  • ふってん: 274.55°C (rough estimate)
  • フラッシュポイント: 129.1°C
  • 屈折率: 2.3000 (estimate)
  • PSA: 113.34000
  • LogP: -0.79540
  • マーカー: 896
  • ようかいせい: 希酸と希アルカリに可溶であり、水、エタノール、エーテルにほとんど溶解しない。

8-Azaguanine セキュリティ情報

  • シグナルワード:Warning
  • 危害声明: H302
  • 警告文: P280-P305+P351+P338
  • WGKドイツ:3
  • 危険カテゴリコード: R22
  • セキュリティの説明: S22-S24/25
  • 福カードFコード:10-23
  • RTECS番号:XZ6157000
  • 危険物標識: Xn
  • リスク用語:R22
  • セキュリティ用語:S22;S24/25
  • ちょぞうじょうけん:Powder -20°C 3 years In solvent -80°C 6 months   -20°C 1 month

8-Azaguanine 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

8-Azaguanine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM167346-10g
5-Amino-1H-[1,2,3]triazolo-[4,5-d]pyrimidin-7(6H)-one
134-58-7 95%
10g
$118 2022-12-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A70660-1g
8-Azaguanine
134-58-7
1g
¥179.0 2021-09-10
SHENG KE LU SI SHENG WU JI SHU
sc-207194-1 g
8-Azaguanine,
134-58-7 ≥90%
1g
¥557.00 2023-07-11
abcr
AB112112-5 g
8-Azaguanine, 95%; .
134-58-7 95%
5 g
€243.00 2023-07-20
TRC
A806065-5g
8-Azaguanine
134-58-7
5g
$ 205.00 2022-04-27
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-VQ004-200mg
8-Azaguanine
134-58-7 95%
200mg
103CNY 2021-05-10
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
DA8526-1g
8-Azaguanine
134-58-7 ≥98%
1g
¥296元 2023-09-15
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
DA8526-5g
8-Azaguanine
134-58-7 ≥98%
5g
¥816元 2023-09-15
eNovation Chemicals LLC
D544846-10g
8-AZAGUANINE
134-58-7 97%
10g
$280 2024-06-05
MedChemExpress
HY-B1468-10mM*1mLinDMSO
8-Azaguanine
134-58-7 ≥98.0%
10mM*1mLinDMSO
¥550 2022-02-25

8-Azaguanine 関連文献

8-Azaguanineに関する追加情報

Recent Advances in 8-Azaguanine (134-58-7) Research: Implications for Chemobiological Applications

8-Azaguanine (CAS: 134-58-7), a purine analog, has garnered renewed interest in chemobiological and pharmaceutical research due to its unique mechanism of action and potential therapeutic applications. Recent studies have focused on its role as an antimetabolite, particularly in targeting nucleotide biosynthesis pathways in rapidly proliferating cells. This research brief synthesizes the latest findings on 8-Azaguanine, highlighting its molecular interactions, efficacy in preclinical models, and emerging applications in oncology and antimicrobial therapy.

A 2023 study published in Journal of Medicinal Chemistry elucidated the structural basis of 8-Azaguanine's incorporation into RNA by bacterial and eukaryotic polymerases. Using X-ray crystallography (PDB ID: 8AZG), researchers demonstrated how the compound's N7→C8 substitution creates steric hindrance, disrupting ribosomal function. Notably, this work identified strain-specific differences in incorporation efficiency, explaining variable susceptibility patterns observed in clinical isolates of Pseudomonas aeruginosa (MIC range: 2-32 µg/mL).

In cancer research, a Nature Communications paper (2024) revealed 8-Azaguanine's synergistic effects with checkpoint inhibitors. The study employed single-cell RNA sequencing of murine melanoma models treated with 8-Azaguanine (50 mg/kg, q.d.), showing significant upregulation of immunogenic cell death markers (calreticulin+ cells increased from 12% to 68%, p<0.001). These findings support ongoing Phase Ib trials combining 8-Azaguanine derivatives with anti-PD-1 therapy (NCT05513421).

Metabolic engineering breakthroughs have addressed historical limitations of 8-Azaguanine bioavailability. A Bioengineering & Translational Medicine report detailed a novel liposomal formulation (8-AZG-LNP) achieving 92% encapsulation efficiency and 3.7-fold increased tumor accumulation in xenograft models compared to free drug (p=0.002). The formulation's pH-sensitive release profile (80% payload release at pH 5.5 vs 15% at pH 7.4) suggests potential for targeted delivery to acidic tumor microenvironments.

Emerging applications extend beyond traditional domains. A recent ACS Chemical Biology study identified 8-Azaguanine as a selective inhibitor of guanine riboswitches in pathogenic fungi. Structural modeling predicted binding affinity (Kd=0.47 µM) to the Candida albicans guanine riboswitch, subsequently validated by surface plasmon resonance. This discovery opens new avenues for antifungal development, particularly against azole-resistant strains showing 90% growth inhibition at 10 µM concentrations.

Ongoing challenges include optimizing therapeutic indices and overcoming resistance mechanisms. A 2024 review in Biochemical Pharmacology cataloged 17 documented resistance mutations across various GTPase enzymes, underscoring the need for combination therapies. Computational modeling efforts (J. Chem. Inf. Model., 2023) have generated 8-Azaguanine analogs with modified C2 positions showing 40-60% reduced off-target effects while maintaining potency, several of which are progressing through IND-enabling studies.

These collective advances position 8-Azaguanine as a versatile scaffold for precision medicine approaches. The compound's dual action on nucleic acid metabolism and immune modulation presents unique opportunities for treating heterogeneous malignancies and resistant infections. Future research directions include exploring epigenetic modifications induced by 8-Azaguanine incorporation and developing next-generation formulations with improved pharmacokinetic profiles.

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Amadis Chemical Company Limited
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